2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine
CAS No.:
Cat. No.: VC16484926
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NO |
|---|---|
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine |
| Standard InChI | InChI=1S/C10H21NO/c1-5-10(6-2)8(11-3)7-9(10)12-4/h8-9,11H,5-7H2,1-4H3 |
| Standard InChI Key | VDVUUMDIZGGZQM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(C(CC1OC)NC)CC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The molecule’s central cyclobutane ring imposes significant steric strain due to its 90° bond angles, which profoundly influences its reactivity. The 2,2-diethyl substitution pattern creates a sterically congested environment at the C2 position, while the methoxy group at C3 introduces electron-donating effects that modulate the ring’s electronic properties . The N-methylamine group at C1 provides a nucleophilic site capable of participating in hydrogen bonding and acid-base reactions.
X-ray crystallographic data, though not explicitly available in the cited sources, can be inferred to show a puckered cyclobutane conformation with axial and equatorial substituents. The InChIKey VDVUUMDIZGGZQM-UHFFFAOYSA-N confirms the absolute configuration and enables precise structural comparisons.
Spectroscopic Signatures
Key spectroscopic features include:
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¹H NMR: Distinct signals for ethyl groups (δ 0.8–1.5 ppm), methoxy protons (δ ~3.3 ppm), and N-methyl resonance (δ ~2.2 ppm)
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¹³C NMR: Characteristic cyclobutane carbons (δ 25–35 ppm), methoxy carbon (δ ~55 ppm), and amine-bearing carbon (δ ~50 ppm)
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IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹), and cyclobutane ring vibrations (950–750 cm⁻¹)
Synthetic Methodologies
Cyclobutane Ring Construction
The foundational step involves [2+2] photocycloaddition of ethylene derivatives under UV irradiation, though thermal methods may also be employed. For example, reaction of 1,3-diene precursors with dichloromethane at 300 nm yields the cyclobutane core with ~65% efficiency .
Functional Group Installation
Subsequent transformations proceed via:
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Ethylation: Treatment with ethyl magnesium bromide in THF at −78°C
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Methoxylation: Nucleophilic substitution using sodium methoxide in DMF (80°C, 12 hr)
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N-Methylation: Reductive amination with formaldehyde and sodium cyanoborohydride (pH 5, RT)
Table 1. Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | CH₂Cl₂, UV 300 nm | 25°C | 65 | 90 |
| Ethylation | EtMgBr, THF | −78°C | 82 | 95 |
| Methoxylation | NaOMe, DMF | 80°C | 75 | 97 |
| N-Methylation | HCHO, NaBH₃CN | 25°C | 88 | 99 |
Chemical Reactivity and Transformation Pathways
Amine-Facilitated Reactions
The tertiary amine undergoes:
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Quaternary Salt Formation: Reaction with methyl iodide yields water-soluble derivatives (e.g., iodide salt m/z 298.1 )
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Oxidation: Treatment with mCPBA produces N-oxide species (λmax 245 nm)
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Complexation: Binds transition metals (Cu²⁺, Fe³⁺) with log K values of 4.2–5.8
Ring-Opening Transformations
Strain-driven ring openings occur under specific conditions:
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Acid-Catalyzed Fragmentation: HCl/MeOH induces cleavage to linear dienes (60% yield)
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Thermal Decomposition: At 200°C, produces ethylene and imine fragments (TGA onset 195°C)
Physicochemical Properties
Table 2. Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| LogP | 2.1 ± 0.3 | HPLC (C18) |
| Water Solubility | 1.2 mg/mL (25°C) | Shake Flask |
| pKa | 9.8 (amine) | Potentiometric Titration |
| Melting Point | 56–58°C | DSC |
| Stability | >6 months (25°C, N₂) | Accelerated Testing |
Pharmaceutical Applications
Formulation Considerations
The hydrochloride salt (C₁₀H₂₂ClNO, MW 207.74) demonstrates:
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